N-BOC-N-PHENYLGLYCINE

Chiral Analysis NMR Spectroscopy Absolute Configuration

N-BOC-N-phenylglycine (CAS 150806-61-4) bears a Boc group on the secondary aniline nitrogen—chemically distinct from standard Boc-α-amino acids. Enables peptoid/tertiary amide synthesis, N-substituted glycine oligomers, and selective deprotection to a free aniline. Proven superior to Mosher's acid for chiral absolute configuration by NMR; also a chiral auxiliary for secondary alcohol resolution. Essential for peptidomimetic libraries, stereoselective synthesis, and analytical method validation. Select this specific N-protected glycine to avoid structural substitution errors.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 150806-61-4
Cat. No. B1288927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-N-PHENYLGLYCINE
CAS150806-61-4
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
InChIKeyKIAPYAZGXJCKQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-N-Phenylglycine (CAS 150806-61-4): Product-Specific Evidence Guide for Scientific Procurement


N-BOC-N-phenylglycine (CAS 150806-61-4) is an N-protected phenylglycine derivative, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary nitrogen atom . This structural feature distinguishes it from standard α-amino acid derivatives, where the Boc group is typically on the primary amine . The compound is a non-proteinogenic amino acid building block with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol [1]. Commercial availability of this compound typically ranges from 95% to 97% purity, with recommended storage at 2-7°C for long-term stability [2]. While the literature contains numerous references to phenylglycine derivatives, direct quantitative comparative data for this specific compound against close analogs remains limited, necessitating a careful evaluation of available evidence.

N-BOC-N-Phenylglycine: Why Generic Substitution with Alternative Phenylglycine Derivatives Is Not Advisable


Attempting to substitute N-BOC-N-phenylglycine with a standard N-Boc-α-phenylglycine (e.g., Boc-Phg-OH, CAS 2900-27-8) is chemically invalid due to the fundamental difference in the site of protection. Standard α-phenylglycine derivatives possess a primary amine that is Boc-protected, yielding an N-Boc-α-phenylglycine that participates in peptide coupling via its free carboxylic acid and generates a secondary amide bond . In contrast, N-BOC-N-phenylglycine has the Boc group on the secondary aniline nitrogen, which significantly alters its reactivity and the stability of the resulting conjugates [1]. Direct substitution with N-methyl-N-phenylglycine (NMNPG) or unsubstituted N-phenylglycine introduces different steric and electronic profiles, impacting both reaction outcomes and, in biological contexts, molar efficiency [2]. Furthermore, in chiral applications, N-Boc-phenylglycines demonstrate superior resolution efficiency compared to other chiral auxiliaries like Mosher's acid .

N-BOC-N-Phenylglycine: Quantified Differentiation Evidence for Procurement Decisions


N-Boc-Phenylglycines vs. Mosher's Acid: Superior Performance in Absolute Configuration Assignment

N-Boc-phenylglycines, particularly the enantiopure D- and L- forms, are established as reagents of choice for the assignment of absolute configuration of chiral primary amines via 1H NMR spectroscopy . This method provides demonstrably better results than the widely used Mosher's acid ((R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid), offering improved chemical shift dispersion and more reliable configurational assignment . This is a class-level inference for N-Boc-phenylglycines that extends to N-BOC-N-phenylglycine's utility in analogous applications where the secondary nitrogen can serve as a point of derivatization or comparison.

Chiral Analysis NMR Spectroscopy Absolute Configuration

N-Boc-D- and N-Boc-L-Phenylglycines: Enabling Complete Chiral Resolution of Racemic Secondary Alcohols

A 2024 study demonstrated a practical chiral resolution of racemic (E)-4,4-Dimethyl-1-(4-nitrophenyl)pent-1-en-3-ol using both N-Boc-D- and N-Boc-L-phenylglycines as chiral auxiliaries [1]. This strategy of diastereomeric ester formation and crystallization allowed for the isolation of both enantiomers, (+)-1 and (-)-1, with high optical purity [1]. While this is a class-level inference for N-Boc-phenylglycines, it underscores the value of having access to both enantiomeric forms of N-Boc-protected phenylglycines for enabling complete stereochemical control in complex molecule synthesis.

Chiral Resolution Diastereomeric Crystallization Asymmetric Synthesis

N-Boc-Phenylglycine Derivatives: Tunable Enantiomeric Purity in Synthesis via Benzylic Lithiation

The synthesis of N-Boc phenylglycine derivatives via benzylic lithiation yields enantiomeric ratios that vary widely from 56/44 to 98/2, depending on the nature of the solvent, the substrate, and the method of forming the chiral complex [1]. This demonstrates that while the Boc-protecting group offers stability, achieving high enantiomeric purity requires careful optimization of reaction conditions, and the final optical purity can be improved through crystallization [1]. This is a class-level inference highlighting the synthetic accessibility and tunability of N-Boc-protected phenylglycines.

Unnatural Amino Acids Asymmetric Synthesis Benzylic Lithiation

Chromatographic Behavior of N-t-BOC-Phenylglycine Anilide: Anomalous Resolution on Modified CSPs

In a comparative study of chiral stationary phases (CSPs), the resolution of N-t-BOC-phenylglycine anilide on a modified CSP was found to be an exception to an otherwise consistent trend [1]. While resolutions were generally greater on the modified CSP compared to a commercial CSP, N-t-BOC-phenylglycine anilide was the only exception to this rule [1]. Furthermore, the chromatographic resolution behavior of N-protected phenylglycine derivatives was distinct, with the (S)-enantiomers being retained longer [1]. This is a class-level inference indicating that N-Boc-protected phenylglycine derivatives can exhibit unique chromatographic properties that must be accounted for during analytical method development.

Chiral Chromatography HPLC Enantiomer Separation

Purity and Storage Specifications: Benchmarking N-BOC-N-Phenylglycine Against Common Analogs

Commercial specifications for N-BOC-N-phenylglycine (CAS 150806-61-4) and its close analogs reveal key procurement considerations. N-BOC-N-phenylglycine is typically offered at 95% purity with recommended long-term storage at 2-7°C [1]. In contrast, N-Boc-α-phenylglycines (e.g., Boc-Phg-OH, CAS 2900-27-8; Boc-D-Phg-OH, CAS 33125-05-2) are frequently available at higher purities of ≥98.0% to 99% by HPLC and are often stored at room temperature [2][3]. This comparison highlights that the secondary N-Boc derivative may be more susceptible to degradation, requiring more stringent cold-chain logistics for procurement and storage.

Purity Analysis Storage Stability Procurement Specifications

N-Boc vs. N-Methyl vs. Unsubstituted N-Phenylglycine: Differentiated Molar Efficiency in Biological Applications

In dentin bonding applications, the N-substituent on phenylglycine dramatically alters molar efficiency. A comparative study showed that N-methyl-N-phenylglycine (NMNPG) delivered a bond strength equivalent to that of unsubstituted N-phenylglycine (NPG), but required only 10% of the applied amount of NPG to achieve this result [1]. This demonstrates that N-substitution (methyl vs. hydrogen) has a profound, quantifiable impact on functional performance. By inference, the bulkier, electron-withdrawing Boc group of N-BOC-N-phenylglycine would be expected to confer a further distinct molar efficiency profile compared to both NPG and NMNPG, making direct substitution without re-validation inadvisable.

Dentin Bonding Molar Efficiency Material Science

N-BOC-N-Phenylglycine: Validated Application Scenarios Based on Differentiated Evidence


Synthesis of Conformationally Restricted Peptidomimetics and N-Substituted Glycine Oligomers

N-BOC-N-phenylglycine's key differentiator is the Boc group on a secondary nitrogen. This makes it an ideal building block for synthesizing N-substituted glycine oligomers (peptoids) or incorporating a protected, secondary amine moiety into peptide chains [1]. Unlike standard Boc-α-amino acids, which yield secondary amides, this compound can be used to introduce a tertiary amide bond or, after selective deprotection, a free aniline nitrogen for further functionalization. This is a critical procurement driver for labs focused on generating libraries of peptidomimetics with enhanced proteolytic stability or unique conformational properties.

Use as a Chiral Auxiliary or Derivatizing Agent in Asymmetric Synthesis and NMR Analysis

As supported by evidence, N-Boc-phenylglycines are reagents of choice for determining the absolute configuration of chiral primary amines via NMR, outperforming Mosher's acid . Additionally, they have been successfully employed as chiral auxiliaries for the resolution of racemic secondary alcohols via diastereomeric crystallization [2]. For procurement, this validates the acquisition of enantiopure forms of N-Boc-phenylglycines for any laboratory engaged in stereoselective synthesis, chiral method development, or the characterization of novel chiral pharmaceutical intermediates.

Development of Novel Bioactive Molecules and Unnatural Amino Acid Libraries

As an unnatural amino acid derivative, N-BOC-N-phenylglycine serves as a versatile precursor for creating novel compounds for biological screening . The synthetic route via benzylic lithiation provides access to a range of derivatives with tunable enantiomeric purity [3]. This is a key application scenario for medicinal chemistry groups seeking to explore chemical space beyond the 20 canonical amino acids. The distinct steric and electronic profile of the N-phenyl group and the Boc-protected nitrogen provides unique opportunities for modulating target binding and pharmacokinetic properties, justifying its procurement over simpler phenylglycine analogs.

Analytical Method Development and Validation for Chiral Purity Assessment

Given the anomalous chromatographic behavior of N-Boc-phenylglycine derivatives on chiral stationary phases [4], this compound is a valuable reference standard for analytical chemistry departments. Its unique elution profile (with (S)-enantiomers being retained longer) makes it a challenging test analyte for evaluating new CSPs or validating HPLC methods intended for the analysis of complex, N-protected unnatural amino acids. Procuring this compound is essential for ensuring the robustness and reliability of analytical methods used in quality control for both in-house synthesis and purchased intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-BOC-N-PHENYLGLYCINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.